![molecular formula C12H16F2N6O5S B10929005 1-(difluoromethyl)-N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929005.png)
1-(difluoromethyl)-N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through difluoromethylation reactions, which can be achieved using various reagents and catalysts . The sulfonamide group is then added through sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the nitro group in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can convert the nitro group to an amine .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the sulfonamide group can contribute to its overall biological activity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(DIFLUOROMETHYL)-4-NITRO-1H-PYRAZOLE: This compound shares the difluoromethyl and nitro groups but lacks the sulfonamide group.
1-(3-(DIFLUOROMETHYL)-2-FLUOROPHENYL)ETHAN-1-ONE: This compound has a similar difluoromethyl group but a different core structure.
Uniqueness
1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which can result in distinct chemical and biological properties. The presence of both the difluoromethyl and sulfonamide groups can enhance its stability and activity compared to similar compounds .
Properties
Molecular Formula |
C12H16F2N6O5S |
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Molecular Weight |
394.36 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[2-(3-ethoxy-4-nitropyrazol-1-yl)ethyl]-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16F2N6O5S/c1-3-25-11-9(20(21)22)7-18(17-11)5-4-16-26(23,24)10-6-15-19(8(10)2)12(13)14/h6-7,12,16H,3-5H2,1-2H3 |
InChI Key |
UKCDREJMZHMPST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCNS(=O)(=O)C2=C(N(N=C2)C(F)F)C |
Origin of Product |
United States |
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